N-Acetyl-N-(2-aminoethyl)acetamide

Description

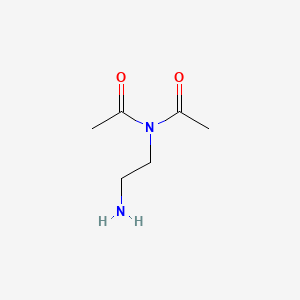

N-Acetyl-N-(2-aminoethyl)acetamide is a diacylated derivative featuring an aminoethyl (-NH-CH₂-CH₂-) group flanked by two acetyl moieties. While direct synthesis or characterization data for this specific compound are sparse in the provided evidence, its structural analogs and derivatives have been investigated extensively in medicinal and materials chemistry. For instance, compounds containing the N-(2-aminoethyl)acetamide side chain, such as those in anti-leishmanial studies, demonstrate moderate biological activity (38–68% inhibition of Leishmania braziliensis infection at 5 mM concentrations) .

Properties

CAS No. |

133746-28-8 |

|---|---|

Molecular Formula |

C6H12N2O2 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N-acetyl-N-(2-aminoethyl)acetamide |

InChI |

InChI=1S/C6H12N2O2/c1-5(9)8(4-3-7)6(2)10/h3-4,7H2,1-2H3 |

InChI Key |

HMSINBTULZNZRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCN)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

- One common synthetic route involves the acetylation of ethylenediamine. Acetic anhydride or acetyl chloride can be used as acetylating agents.

- The reaction proceeds as follows:

CH3C(O)Cl+NH2CH2CH2NH2→CH3C(O)NHCH2CH2NH2

- Industrial production methods may vary, but the acetylation process remains fundamental.

Chemical Reactions Analysis

N-Acetyl-N-(2-aminoethyl)acetamide can undergo various chemical reactions:

Acetylation: As demonstrated in its synthesis, it readily reacts with acetylating agents.

Hydrolysis: Under acidic or basic conditions, hydrolysis of the amide bond occurs.

Substitution Reactions: It can participate in nucleophilic substitution reactions.

Complexation: Due to its amine groups, it can form coordination complexes with metal ions.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

N-Acetylethylenediamine finds applications in:

Organic Synthesis: As a building block for more complex molecules.

Chelating Agent: It forms stable complexes with metal ions.

Biological Studies: Used in biochemical research and drug development.

Mechanism of Action

The exact mechanism of action for N-Acetyl-N-(2-aminoethyl)acetamide depends on its specific application. For example:

- As a chelating agent, it binds to metal ions, affecting their reactivity and availability.

- In biological systems, it may influence enzyme activity or metal homeostasis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Critical Analysis of Substituent Effects

- Electron-Donating Groups (e.g., Methoxy) : Enhance solubility and stabilize aryl-amide interactions via resonance effects, as seen in N-Acetyl-N-(2-methoxyphenyl)acetamide .

- Heterocyclic Backbones (e.g., Thiophene, Quinazolinone): Improve electronic conjugation and bioactivity. Thiophene derivatives act as intermediates for advanced heterocyclic chemistry , while quinazolinone analogs exhibit charge transfer properties (HOMO-LUMO gap studies) .

- Aminoethyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.